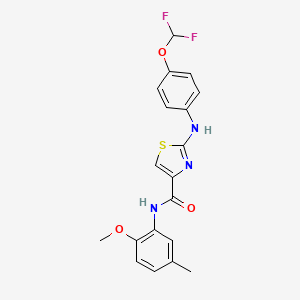

2-((4-(difluoromethoxy)phenyl)amino)-N-(2-methoxy-5-methylphenyl)thiazole-4-carboxamide

描述

2-((4-(Difluoromethoxy)phenyl)amino)-N-(2-methoxy-5-methylphenyl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a 4-(difluoromethoxy)phenylamino group at the 2-position of the thiazole ring and an N-linked 2-methoxy-5-methylphenyl substituent. Its molecular formula is C₁₉H₁₇F₂N₃O₃S, with a molecular weight of 405.42 g/mol. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, while the 2-methoxy-5-methylphenyl moiety may improve hydrophobic interactions in biological targets .

属性

IUPAC Name |

2-[4-(difluoromethoxy)anilino]-N-(2-methoxy-5-methylphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O3S/c1-11-3-8-16(26-2)14(9-11)23-17(25)15-10-28-19(24-15)22-12-4-6-13(7-5-12)27-18(20)21/h3-10,18H,1-2H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYRKYFLPICQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(2-methoxy-5-methylphenyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H17F2N3O3S

- Molecular Weight : 405.42 g/mol

- IUPAC Name : 2-[4-(difluoromethoxy)anilino]-N-(2-methoxy-5-methylphenyl)-1,3-thiazole-4-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the thiazole ring contributes to its ability to inhibit specific enzymes, such as cyclooxygenase and various kinases involved in cancer progression.

Biological Activity Overview

-

Antifungal Activity :

- Recent studies have indicated that thiazole derivatives exhibit significant antifungal properties. For instance, compounds similar to our target compound have shown activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole .

-

Antitumor Activity :

- Thiazole derivatives have been investigated for their antitumor properties, particularly against various cancer cell lines. The compound's structural features may enhance its efficacy against specific cancer types by targeting pathways associated with cell proliferation and survival.

- Anti-inflammatory Properties :

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components:

- Electronegative Substituents : The presence of fluorine atoms at the para position on the phenyl moiety enhances antifungal activity due to increased electron density and lipophilicity, facilitating better membrane penetration .

- Substitution Patterns : Variations in the substitution patterns on the thiazole ring and adjacent phenyl groups can lead to variations in potency and selectivity against different biological targets.

Case Studies

-

Antifungal Study :

- A study involving a series of thiazole derivatives demonstrated that compounds with specific substituents showed enhanced activity against fungal strains. For example, compound derivatives with halogen substitutions exhibited improved antifungal efficacy compared to those without such modifications .

-

Cancer Cell Line Testing :

- In vitro tests on various cancer cell lines revealed that certain derivatives of thiazole carboxamides could induce apoptosis and inhibit cell growth effectively. The mechanism was linked to the inhibition of key signaling pathways involved in tumorigenesis.

Data Tables

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound belongs to the thiazole carboxamide family, a scaffold known for diverse bioactivities. Key structural analogs include:

N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11)

- Core : Thiophene-2-carboxamide with a 3,4-difluorophenyl-substituted thiazole.

- Substituents : Nitro group (electron-withdrawing) on thiophene; 3,4-difluorophenyl on thiazole.

- Activity : Antibacterial (narrow spectrum) with 99.05% purity .

N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8)

- Core : Thiophene-2-carboxamide with a phenyl-substituted thiazole.

- Substituents : Trifluoromethyl (lipophilic) on thiophene; 5-methyl-4-phenyl on thiazole.

- Activity : Antibacterial with 42% purity .

2-(Benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Comparative Data Table

Key Comparative Findings

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups : Compounds with nitro (Compound 11) or trifluoromethyl (Compound 8) groups exhibit antibacterial activity, suggesting electron-withdrawing substituents enhance target binding . The target compound’s difluoromethoxy group may similarly improve potency by stabilizing charge interactions.

- Fluorinated Moieties: Fluorine atoms in difluoromethoxy (target) and 3,4-difluorophenyl (Compound 11) improve metabolic stability and membrane permeability compared to non-fluorinated analogs .

Physicochemical Properties

- Solubility : Polar groups (e.g., nitro in Compound 11) may improve aqueous solubility, whereas lipophilic substituents (e.g., trifluoromethyl in Compound 8) favor membrane partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。